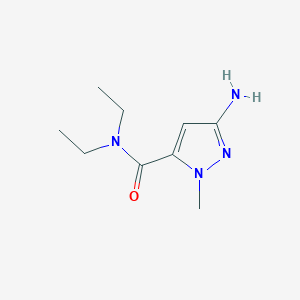

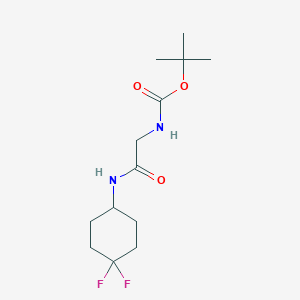

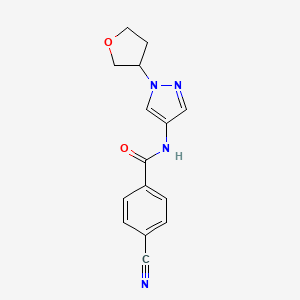

3-amino-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Synthesis and Characterization

3-amino-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide and its derivatives are synthesized through various reactions involving amino pyrazoles and carboxamides. These compounds are characterized using elemental analysis, spectral data (IR, MS, 1H-NMR, and 13C-NMR), and other analytical methods to establish their structures. For instance, the synthesis and characterization of some new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives involved reacting N-(aryl)-2-cyano-3-[(4-methoxyphenyl)amino]-3-(methylthio)acrylamides with hydrazine hydrate in ethanol, leading to the formation of pyrazolo[1,5-a]pyrimidine derivatives through subsequent reactions (Hassan, Hafez, & Osman, 2014).

Biological Activities

These compounds are evaluated for various biological activities, including cytotoxicity against cancer cells and antimicrobial effects. In particular, synthesized pyrazole derivatives have been screened for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, indicating potential applications in cancer research and therapy. For example, a study on the synthesis, structural elucidation, and in vitro antitumor activities of some pyrazolopyrimidines and Schiff Bases derived from 5-amino-3-(arylamino)-1H-pyrazole-4-carboxamides demonstrated antitumor activities against different human cancer cell lines, suggesting a relationship between structure and antitumor activity (Hafez et al., 2013).

Chemical Reactivity and Mechanistic Studies

Experimental and theoretical studies explore the reactivity and mechanisms of reactions involving pyrazole carboxamides. For instance, the functionalization reactions of 1H-pyrazole-3-carboxylic acid and its acid chloride with amines have been studied, providing insights into the reaction mechanisms and the formation of different pyrazole derivatives (Yıldırım, Kandemirli, & Demir, 2005).

Agricultural Applications

Some derivatives of this compound are investigated for their potential use in agriculture, such as their effect on plant pathogens or pests. For example, novel N-(3-alkyl-1H-pyrazol-4-yl)-3-alkyl-4-substituted-1H-pyrazole-5-carboxamides were synthesized and showed promising inactivation effects against tobacco mosaic virus (TMV), indicating their potential as antiviral agents in crop protection (Zhang et al., 2012).

Mechanism of Action

Target of Action

Pyrazole derivatives, such as “3-amino-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide”, are known to be versatile scaffolds in organic synthesis and medicinal chemistry . They are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . The specific targets of this compound would depend on its specific structure and any functional groups present.

Mode of Action

The mode of action of “this compound” would depend on its specific targets. Pyrazoles are interesting compounds from a structural viewpoint, mainly because they exhibit tautomerism . This phenomenon may influence their reactivity, with possible impact on the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety .

Biochemical Pathways

The affected biochemical pathways would depend on the specific targets of “this compound”. Pyrazoles can readily participate in S N 2 reactions leading to N-endocyclic and N-exocyclic products .

Action Environment

The action, efficacy, and stability of “this compound” could be influenced by various environmental factors. For example, it is known to be air sensitive and should be stored away from air . It should also be stored in a cool place and kept in a tightly closed container in a dry and well-ventilated place .

Safety and Hazards

Future Directions

properties

IUPAC Name |

5-amino-N,N-diethyl-2-methylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4O/c1-4-13(5-2)9(14)7-6-8(10)11-12(7)3/h6H,4-5H2,1-3H3,(H2,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNKMODHDGISNJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC(=NN1C)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-({3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}sulfonyl)morpholine](/img/structure/B2718871.png)

![(Z)-8-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(thiophen-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2718882.png)

![4-[(4-acetylphenyl)sulfonylamino]benzoic Acid](/img/structure/B2718884.png)

![4-(2,6-Dimethyl-morpholine-4-sulfonyl)-N-[4-(thiazol-2-ylsulfamoyl)-phenyl]-benzamide](/img/structure/B2718885.png)

![2-({1-[(Oxolan-2-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine](/img/structure/B2718886.png)

![N-[2-amino-4-(thiophen-2-yl)-1,3-thiazol-5-yl]-4-methylbenzamide](/img/structure/B2718891.png)